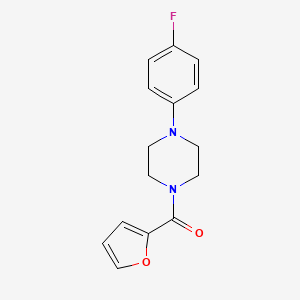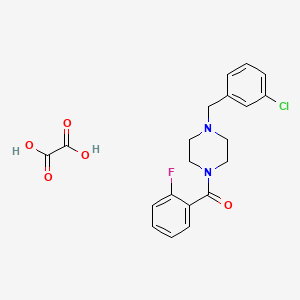![molecular formula C16H26N4O2 B5545885 1-butyl-4-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5545885.png)
1-butyl-4-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves multi-step reactions, often starting from piperazine or pyrazole derivatives. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate involves a condensation reaction between carbamimide and 3-fluorobenzoic acid, highlighting the role of piperazine as a scaffold for constructing complex molecules (Sanjeevarayappa et al., 2015). This provides a general idea on the synthetic routes that might be explored for the compound , often involving the stepwise addition of functional groups to a piperazine core.
Molecular Structure Analysis
The molecular structure of related compounds can be elucidated using techniques such as X-ray diffraction, as seen in studies of similar piperazine derivatives (Shibata & Mizuguchi, 2010). These analyses reveal the spatial arrangement of atoms, crucial for understanding the compound's potential interactions and reactivity.
Chemical Reactions and Properties
Compounds containing pyrazole and piperazine units are known to participate in various chemical reactions. For example, reactions involving pyrazole derivatives include cycloadditions, substitutions, and transformations into different heterocyclic systems, indicating a potential for chemical versatility (Aparicio et al., 2006). This suggests that "1-butyl-4-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone" may also exhibit a wide range of chemical behaviors, useful in synthetic and medicinal chemistry.
Physical Properties Analysis
The physical properties of similar compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular arrangements and intermolecular forces. The crystalline structure of a related compound, as determined by X-ray crystallography, reveals significant insights into its stability and reactivity patterns (Richter et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity with other molecules and stability under various conditions, are central to understanding the potential applications of the compound. Studies on similar molecules show that the presence of functional groups such as the pyrazole ring and piperazine moiety significantly impacts their chemical behavior, such as in the formation of complexes or reactions with nucleophiles (Singh & Vijayan, 1977).
Wissenschaftliche Forschungsanwendungen
Antibacterial and Biofilm Inhibition Activities
Research on derivatives closely related to 1-butyl-4-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone has demonstrated significant antibacterial efficacy and biofilm inhibition activities. Specifically, studies on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker revealed potent antibacterial and cytotoxic activities against various bacterial strains, including E. coli, S. aureus, and S. mutans. The derivatives showed excellent inhibitory activities against MurB enzyme, a critical component in bacterial cell wall biosynthesis, indicating a potential application in treating bacterial infections resistant to conventional antibiotics (Mekky & Sanad, 2020).
Synthesis and Structural Analysis
The synthesis and structural analysis of chemical compounds containing elements similar to 1-butyl-4-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone have been extensively explored. For instance, the crystal structures of phenylbutazone and its complex with piperazine provide insights into the molecular conformation and interactions that could influence biological activity. Such studies are fundamental for understanding how structural variations impact the efficacy and mechanism of action of potential pharmacological agents (Singh & Vijayan, 1977).
Development of Antipsychotic Agents
Piperazine derivatives have been evaluated for their potential as antipsychotic agents. Research on phthalimide and isoindolinone derivatives bridged to piperazine has shown that modifications in the linking bridge can significantly influence the antipsychotic profile, providing a pathway to developing new therapeutic agents with improved efficacy and safety profiles (Norman, Minick, & Rigdon, 1996).
Antihypertensive Properties
Studies on piperazine derivatives have also unveiled their potential in treating hypertension. The synthesis and labeling of novel antihypertensive agents highlight the continuous search for more effective and safer treatments for high blood pressure, demonstrating the broad therapeutic potential of compounds related to 1-butyl-4-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone (Hays, 1987).
Wirkmechanismus
The mechanism of action of this compound would depend on its intended use. For example, many pyrazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-butyl-4-(2-methyl-5-propan-2-ylpyrazole-3-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2/c1-5-6-7-19-8-9-20(11-15(19)21)16(22)14-10-13(12(2)3)17-18(14)4/h10,12H,5-9,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXIZQOEPQKYJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCN(CC1=O)C(=O)C2=CC(=NN2C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-4-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-chlorophenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5545817.png)
![5-{4-[(2-methylbenzyl)oxy]phenyl}-1H-tetrazole](/img/structure/B5545827.png)

![4-[4-(4-tert-butylphenoxy)-6-methyl-2-pyrimidinyl]morpholine](/img/structure/B5545844.png)
![3-(ethylthio)-N-(2-furylmethylene)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5545847.png)
![N'-[4-(dimethylamino)benzylidene]-2-(4-ethyl-1-piperazinyl)acetohydrazide](/img/structure/B5545862.png)

![6'-amino-2-methyl-3'-propyl-4,5-dihydro-2'H-spiro[furan-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B5545869.png)
![3-[(2,6-dimethyl-1-piperidinyl)carbonyl]-7-methoxy-4,5-dihydronaphtho[2,1-d]isoxazole](/img/structure/B5545872.png)

![9-methyl-10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5545892.png)
![6-(3-methoxyphenyl)-3-(3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5545895.png)
